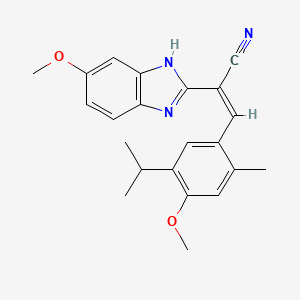![molecular formula C23H15NO B5403100 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
1-(4-biphenylyl)benzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylyl)benzo[cd]indol-2(1H)-one, commonly known as Dibenz[b,f]indol-2(1H)-one, is a heterocyclic compound that has been widely studied for its potential as a therapeutic agent. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been investigated.
Mecanismo De Acción
The mechanism of action of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one is not fully understood. Studies have shown that the compound can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one can have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. The compound has also been shown to modulate the expression of genes involved in these processes. The exact mechanisms by which the compound exerts these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one in lab experiments include its potential as a therapeutic agent for various diseases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. The limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations. The compound may also have off-target effects, which may complicate its use in experiments.
Direcciones Futuras
For research on 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one include investigating its potential as a therapeutic agent for specific types of cancer, inflammation, and viral infections. Studies may also investigate the compound's mechanism of action, its effects on gene expression, and its potential for combination therapy with other drugs. The development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be areas of future research.
Métodos De Síntesis
The synthesis of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobiphenyl with 2-nitrobenzaldehyde in the presence of a base and a catalyst. Another method involves the reaction of 2-aminobiphenyl with 2-formylbenzoic acid in the presence of a base and a catalyst. The yield and purity of the product depend on the reaction conditions and the choice of reagents.
Aplicaciones Científicas De Investigación
1-(4-biphenylyl)benzo[cd]indol-2(1H)-one has been investigated for its potential as a therapeutic agent for various diseases. Studies have shown that the compound has anticancer, anti-inflammatory, and antiviral properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. The results of these studies suggest that 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one has potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections.
Propiedades
IUPAC Name |
1-(4-phenylphenyl)benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO/c25-23-20-10-4-8-18-9-5-11-21(22(18)20)24(23)19-14-12-17(13-15-19)16-6-2-1-3-7-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEUOFYUAJUPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)benz[cd]indol-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5403019.png)
![methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5403025.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(phenylthio)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5403028.png)
![5-{2-[2-methyl-4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5403043.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5403052.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5403062.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5403068.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)
![4-chloro-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5403086.png)

![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)